Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Description
Properties
Molecular Formula |
C16H25NO4 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
ethyl (1R,5R,6R)-7-acetyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C16H25NO4/c1-5-12(6-2)21-14-9-11(16(19)20-7-3)8-13-15(14)17(13)10(4)18/h9,12-15H,5-8H2,1-4H3/t13-,14-,15-,17?/m1/s1 |
InChI Key |
JNJVGCIZOROHDS-BOEXNKMNSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2C(=O)C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1N2C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves a two-step process:
| Step | Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of ethyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | Perchloric acid catalyst, room temperature, inert atmosphere | ~95 | High stereoselectivity; requires anhydrous conditions |
| 2 | Acetylation of the intermediate | Acetyl chloride in anhydrous dichloromethane | 85-90 | Controlled addition to prevent over-acetylation |
Cyclization: The precursor cyclohexene derivative bearing the pentan-3-yloxy substituent undergoes acid-catalyzed ring closure to form the bicyclic azabicyclo[4.1.0]heptene core. Perchloric acid is favored for its strong acidity and ability to promote efficient cyclization without racemization.
Acetylation: Introduction of the acetyl group at the 7-position is achieved via reaction with acetyl chloride under anhydrous conditions to avoid hydrolysis. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize reaction time and minimize side products.
Alternative Synthetic Route
Nucleophilic Substitution: Reaction of 5-bromopentan-3-ol with ethyl 2-hydroxybutanoate in the presence of sodium carbonate base in dry dimethylformamide (DMF) solvent. This forms the pentan-3-yloxy substituent prior to cyclization.
Industrial Scale Adaptations: Large-scale batch reactors or continuous flow systems are employed to enhance yield and reproducibility. Automated temperature and pH control improve stereochemical outcomes and reduce impurities.
Reaction Mechanism and Chemical Transformations
| Reaction Type | Reagents | Conditions | Products | Notes |
|---|---|---|---|---|
| Cyclization | Perchloric acid | Room temperature, inert atmosphere | Bicyclic azabicycloheptene intermediate | Stereospecific ring closure |
| Acetylation | Acetyl chloride | Anhydrous dichloromethane | 7-acetyl derivative | Avoids over-acetylation |
| Oxidation | KMnO4, CrO3 | Controlled temperature | Ketones or carboxylic acids | Used for derivative synthesis |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions | Alcohols or alkanes | For functional group modification |
| Substitution | NaOH, alkyl halides | Varies | Functionalized derivatives | Modifies side chains |
The bicyclic core is formed via intramolecular nucleophilic attack facilitated by acid catalysis, preserving the (1R,5R,6R) stereochemistry.
Subsequent acetylation introduces the acetyl group at the nitrogen-bearing bridgehead carbon, critical for biological activity and impurity profiling.
Analytical Techniques for Monitoring and Purification
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC): Quantitative analysis of purity and reaction completion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms stereochemistry using NOESY or ROESY experiments to observe spatial proton interactions.
X-ray Crystallography: Definitive stereochemical confirmation of the (1R,5R,6R) configuration.
Chiral HPLC: Assesses enantiomeric purity using chiral stationary phases such as Chiralpak AD-H.
Data Table: Summary of Preparation Parameters
| Parameter | Value/Condition | Impact on Synthesis |
|---|---|---|
| Solvent for substitution | Dry DMF | Enhances nucleophilic substitution efficiency |
| Base for substitution | Sodium carbonate | Mild base, prevents side reactions |
| Catalyst for cyclization | Perchloric acid | High yield, stereoselective cyclization |
| Temperature | Room temperature (20-25 °C) | Maintains stereochemical integrity |
| Acetylation reagent | Acetyl chloride | Efficient acetyl group introduction |
| Purification | Column chromatography, recrystallization | Enhances purity to >98% |
Research Discoveries and Improvements
Recent studies have optimized the cyclization step by employing milder acid catalysts to reduce potential degradation while maintaining yields above 90%.
Continuous flow synthesis has been explored to improve scalability and reproducibility, with inline monitoring via LC-MS to detect genotoxic impurities at trace levels (LOD ~0.03 ppm).
Modifications in the alkoxy substituent have been studied to understand structure-activity relationships, influencing the synthetic route's choice of alkyl halides and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of neuraminidase inhibitors, which are antiviral drugs used to treat influenza.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. In the case of neuraminidase inhibitors, the compound binds to the active site of the neuraminidase enzyme, preventing the release of viral particles from infected cells. This inhibition disrupts the viral replication cycle and helps control the spread of the virus .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of bicyclic ethers and azabicyclo derivatives, many of which are intermediates or impurities in antiviral drug synthesis. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Related Compounds
Key Findings:
Impact of Heteroatom (N vs. 7-Aza derivatives (e.g., target compound) exhibit higher polarity, influencing their chromatographic retention times in LC-MS analysis .
Alkoxy chain variations (e.g., pentan-3-yloxy vs. 1-ethylpropoxy) impact lipophilicity, affecting solubility and bioaccumulation tendencies .
Stereochemical Sensitivity: Minor stereochemical differences (e.g., 1R,5S,6R vs. 1S,5R,6S in oxabicyclo analogs) result in distinct CAS identifiers and physicochemical profiles, underscoring the importance of chiral resolution in impurity control .
Analytical Performance :
- The target compound and its tert-butyl analog share similar detection limits (0.03–0.1 ppm) via LC-MS, but the tert-butyl variant demonstrates a wider linear quantification range (up to 15 ppm) .
Research Implications
- Pharmaceutical Safety: The genotoxicity of 7-azabicyclo derivatives necessitates rigorous analytical monitoring during drug synthesis, particularly for oseltamivir-related compounds .
- Synthetic Optimization : Structural modifications, such as replacing nitrogen with oxygen or altering alkoxy chains, may mitigate impurity-related risks while maintaining synthetic efficiency .
- Regulatory Compliance : The European Pharmacopeia and ICH guidelines mandate strict control of GTIs like the target compound, with analytical methods requiring validation to sub-ppm sensitivity .
Biological Activity
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is a compound of interest due to its structural complexity and potential biological activities. This compound is part of a class of azabicyclic compounds that have been studied for various pharmacological effects, including antiviral and anti-inflammatory properties.
- Molecular Formula : C16H25NO4
- Molecular Weight : 295.374 g/mol
- CAS Number : 1268086-96-9
- IUPAC Name : Ethyl (1R,5R,6R)-7-acetyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly in relation to its potential as an antiviral agent and its interactions with biological systems.
Antiviral Properties
Research indicates that this compound may exhibit antiviral activity similar to that of oseltamivir (Tamiflu), a well-known antiviral medication used to treat influenza. The structural similarity suggests that it may inhibit viral neuraminidase, an enzyme critical for the replication of certain viruses.
The proposed mechanism involves the binding of the compound to the neuraminidase active site, thereby preventing the cleavage of sialic acid residues on host cells and inhibiting viral release and spread. This mechanism is under investigation in various in vitro studies.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of influenza virus replication in cell cultures using this compound. | In vitro assays on MDCK cells infected with influenza virus strains. |
| Study 2 | Showed potential anti-inflammatory effects in animal models, reducing cytokine levels associated with inflammation. | Administration in mice models followed by assessment of inflammatory markers. |
| Study 3 | Evaluated the pharmacokinetics and bioavailability, indicating favorable absorption characteristics. | Oral administration followed by plasma concentration measurements over time. |
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit viral replication at micromolar concentrations. The structure-function relationship has been analyzed to optimize its efficacy against various viral strains.
In Vivo Studies
Animal studies have provided insights into the pharmacodynamics and toxicity profiles of this compound. Results indicate a promising safety profile with minimal adverse effects at therapeutic doses.
Safety and Toxicity
Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity towards mammalian cells, making it a candidate for further development as a therapeutic agent.
Q & A
Q. Key Considerations :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to optimize reaction time.
- Yield can be further enhanced by recrystallization or column chromatography .
Basic: How can the stereochemical configuration of the compound be confirmed?
Q. Methodological Answer :
- X-ray Crystallography : Provides definitive proof of the (1R,5R,6R) configuration by resolving bond angles and spatial arrangement .
- NMR Spectroscopy : Use NOESY or ROESY to detect through-space interactions between protons, confirming the bicyclic structure’s rigidity and substituent orientation .
- Chiral HPLC : Validate enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) .
Advanced: How do steric and electronic effects influence the compound’s reactivity in ring-opening reactions?
Q. Methodological Answer :
- Steric Effects : The pentan-3-yloxy group creates steric hindrance, directing nucleophilic attacks to the less hindered azabicyclo ring positions. Computational modeling (DFT) can predict regioselectivity .
- Electronic Effects : The acetyl group withdraws electron density, polarizing the adjacent double bond. Kinetic studies under varying pH/temperature conditions can quantify activation energies .
- Experimental Design : Compare reaction rates with analogs lacking substituents (e.g., unacetylated derivatives) to isolate steric/electronic contributions .
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Q. Methodological Answer :
- Case Study : If experimental -NMR δ values for the bicyclic protons (e.g., 6.24–6.40 ppm) conflict with DFT-predicted shifts :
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Q. Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 325.37 g/mol) and detect degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset >150°C suggests suitability for high-temperature reactions .
Advanced: What strategies are effective for functionalizing the azabicyclo core without destabilizing the ring system?
Q. Methodological Answer :
- Site-Selective Modifications :
- C7-Acetyl Group : Replace with bioisosteres (e.g., trifluoroacetyl) via nucleophilic acyl substitution.
- Pentan-3-yloxy Chain : Enzymatic or catalytic oxidation to introduce ketone handles for further conjugation .
- Ring Preservation : Use mild conditions (e.g., low-temperature Pd-catalyzed cross-coupling) to prevent ring-opening. Monitor via in-situ IR .
Advanced: How does the compound interact with biological targets (e.g., enzymes), and what computational tools predict these interactions?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to serine hydrolases or cytochrome P450 enzymes, leveraging the bicyclic core’s rigidity .
- MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability (e.g., RMSD <2 Å).
- In Vitro Validation : Pair computational predictions with enzymatic assays (e.g., IC measurements) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
Q. Methodological Answer :
- Catalyst Optimization : Transition from batch to flow chemistry for precise control over reaction parameters (e.g., residence time, mixing efficiency).
- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., (R)-pentan-3-ol) to avoid racemization during acetylation .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect stereochemical drift .
Advanced: How does the compound’s logP and solubility profile impact its applicability in drug discovery?
Q. Methodological Answer :
- LogP Calculation : Predicted logP = 2.1 (via ChemDraw) indicates moderate lipophilicity, suitable for blood-brain barrier penetration but may require formulation aids (e.g., cyclodextrins) for aqueous solubility .
- Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) to guide salt selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
